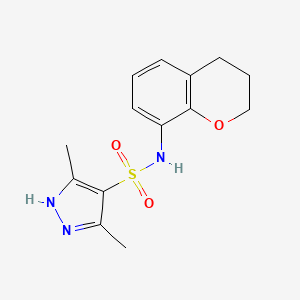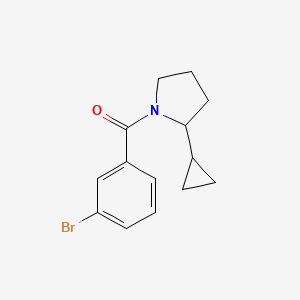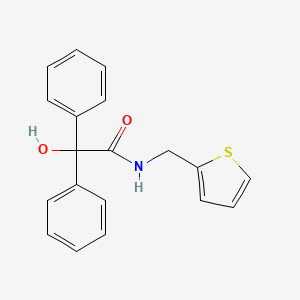![molecular formula C17H22FN3O3 B6639355 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid](/img/structure/B6639355.png)
7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid, also known as FBP, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. FBP is a derivative of bezafibrate, which is a widely used drug for treating lipid disorders. FBP has been shown to have unique properties which make it a promising candidate for use in scientific research.
作用機序
The mechanism of action of 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid is not fully understood. This compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. This compound has been shown to activate PPARα and PPARγ, which are involved in regulating lipid metabolism and inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This compound has been shown to have anti-inflammatory and anti-cancer effects through its regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to decrease lipid levels in the blood and liver. This compound has also been shown to decrease inflammation and oxidative stress. This compound has been shown to increase insulin sensitivity and glucose uptake in cells. This compound has been shown to have neuroprotective effects and has been shown to protect cells from oxidative stress and apoptosis.
実験室実験の利点と制限
7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has a number of advantages for use in lab experiments. This compound is a synthetic compound that can be easily synthesized and purified. This compound has been extensively studied and its properties are well-characterized. This compound has been shown to have unique properties which make it a promising candidate for use in scientific research. However, there are also limitations to the use of this compound in lab experiments. This compound is a synthetic compound that may have limited relevance to natural systems. This compound may also have off-target effects which may complicate interpretation of experimental results.
将来の方向性
There are a number of future directions for research on 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid. This compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties, and further research is needed to fully understand the mechanisms underlying these effects. This compound has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity, and further research is needed to determine its efficacy in these applications. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and further research is needed to determine its potential as a therapeutic agent. In addition, further research is needed to determine the safety and toxicity of this compound in vivo.
合成法
7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid can be synthesized using a multi-step process. The first step involves the reaction of 4-fluoro-1H-benzimidazole with 3-bromopropionyl chloride to produce 3-(4-fluoro-1H-benzimidazol-2-yl)propanoyl chloride. The second step involves the reaction of 3-(4-fluoro-1H-benzimidazol-2-yl)propanoyl chloride with heptanoic acid to produce this compound. The synthesis method of this compound has been optimized to produce high yields and purity.
科学的研究の応用
7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has been extensively studied for its potential applications in various scientific fields. This compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity.
特性
IUPAC Name |
7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c18-12-6-5-7-13-17(12)21-14(20-13)9-10-15(22)19-11-4-2-1-3-8-16(23)24/h5-7H,1-4,8-11H2,(H,19,22)(H,20,21)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIKHORTHHDEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)CCC(=O)NCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639313.png)
![4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639320.png)


![Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6639336.png)
![4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B6639337.png)

![1-[2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B6639366.png)